ldn-193594
Description
Properties
IUPAC Name |
[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-6-2-1-5-10(11)12(21)13-14(17)20-15(22-13)19-9-4-3-7-18-8-9/h1-8H,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMMMPXTUEBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289638-15-8 | |
| Record name | 1289638-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Chemical Synthesis
The synthesis of LDN-193594 (chemical name: 4-Amino-2-(3-pyridinylamino)-5-thiazolyl-methanone) follows a modular approach centered on the diaminothiazole scaffold. Key steps include:
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Formation of the Thiazole Core :
The thiazole ring is constructed via a Hantzsch thiazole synthesis, involving the condensation of 4-amino-2-(3-pyridinylamino)-5-thiazole with 2-fluorobenzoyl chloride. This reaction is catalyzed by triethylamine in anhydrous dichloromethane (DCM) at ambient temperature. -
Acylation Reaction :
The 2-fluorobenzoyl group is introduced via nucleophilic acyl substitution. The reaction proceeds under inert conditions to prevent hydrolysis, yielding the intermediate acylated product. -
Purification :
Crude product is purified using silica gel column chromatography with a gradient elution of ethyl acetate and hexane (3:7 to 1:1 v/v). Final purity is confirmed by HPLC (≥98%).
Reaction Scheme :
Structural Optimization and Analog Synthesis
The diaminothiazole series, including this compound, was developed through structure-activity relationship (SAR) studies targeting CDK5 inhibition. Modifications to the acyl group (e.g., fluorophenyl vs. chlorophenyl) and thiazole substituents were systematically evaluated to enhance potency and blood-brain barrier permeability.
Analytical Characterization
Spectroscopic Validation
Purity and Solubility
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HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient).
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Solubility : 20 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers.
Process Optimization and Challenges
Scalability Considerations
Critical Parameters
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Moisture Sensitivity : Reactions require anhydrous conditions to prevent acyl chloride hydrolysis.
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Byproduct Formation : Thiourea byproducts are removed via iterative washing with cold methanol.
Comparative Analysis of Synthetic Methods
| Parameter | PMC Method | EvitaChem Protocol |
|---|---|---|
| Reaction Solvent | DCM/THF | DCM |
| Base | Not specified | Triethylamine |
| Purification | Column chromatography | Column chromatography |
| Purity | >95% (HPLC) | ≥98% (HPLC) |
Applications in Preclinical Research
This compound demonstrates efficacy in reducing tau phosphorylation in triple transgenic Alzheimer’s (3×Tg-AD) mice at 120 mg/kg (i.p.). Brain-to-plasma ratios of 1.2:1 confirm CNS penetration, supporting its use in neurodegenerative disease models .
Chemical Reactions Analysis
LDN-193594 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
LDN-193594 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of kinase inhibitors.
Biology: The compound is utilized in research related to neurodegenerative diseases, particularly those involving tauopathies.
Medicine: this compound has shown promise in preclinical studies for the treatment of Alzheimer’s disease and other neurodegenerative conditions by reducing tau protein phosphorylation.
Industry: It is used in the development of new therapeutic agents targeting kinases
Mechanism of Action
LDN-193594 exerts its effects by inhibiting the activity of CDK5 and GSK3β, which are key enzymes involved in the phosphorylation of tau proteins. By reducing the phosphorylation of tau, this compound helps prevent the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. The compound binds to the active sites of these kinases, blocking their activity and thereby reducing tau phosphorylation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize LDN-193594, we compare it with three structurally or functionally related compounds from the evidence:
Table 1: Key Properties of this compound and Analogs
Structural and Functional Similarities
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) Structural Parallels: Contains a boronic acid group, which is common in Suzuki-Miyaura cross-coupling reactions . Unlike this compound, it lacks nitrogen heterocycles but shares halogen substituents (Br, Cl).
Divergence: The cyclohexane scaffold contrasts with this compound’s planar acridine system, impacting pharmacokinetics (e.g., LogP differences).
Synthetic Flexibility: Carboxylic acid group enables conjugation, unlike this compound’s thioether linkage.
Quantitative Analysis of Reactivity and Solubility
- LogP Trends : this compound’s putative LogP (based on analogs) likely exceeds 2.0 due to aromaticity and Cl substituents, favoring membrane permeability but reducing aqueous solubility .
- Synthetic Accessibility : Boronic acid derivatives (CAS 1046861-20-4) exhibit higher synthetic yields (e.g., Pd-catalyzed reactions) compared to this compound’s unreported pathways .
Biological Activity
LDN-193594 is a diaminothiazole compound that has garnered attention in the field of neurobiology, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound primarily functions as an inhibitor of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK3β), both of which play critical roles in the phosphorylation of tau proteins. Phosphorylated tau proteins are associated with the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. By inhibiting these kinases, this compound reduces tau phosphorylation, thereby potentially preventing the progression of tauopathies.
Key Mechanisms:
- Inhibition of CDK5 and GSK3β: this compound binds to the active sites of these kinases, blocking their activity.
- Reduction of Tau Phosphorylation: This leads to decreased formation of neurofibrillary tangles.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models. Notably, in triple transgenic Alzheimer mice (3×Tg-AD), a single intraperitoneal injection resulted in a rapid clearance from the brain compared to plasma, with half-lives reported as 0.71 hours in the brain and 1.2 hours in plasma .
Pharmacokinetic Data:
| Parameter | Value |
|---|---|
| Half-life in Brain | 0.71 hours |
| Half-life in Plasma | 1.2 hours |
| Dose Administered | 120 mg/kg |
Toxicity Studies
Toxicity assessments have demonstrated that this compound exhibits low cytotoxicity in primary neuronal cultures. The LD50 (lethal dose for 50% of the population) was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay, indicating a favorable safety profile for further research .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Neuroprotection in Tauopathies:
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Comparison with Other Compounds:
- When compared to similar compounds like LDN-193665 and LDN-213828, this compound demonstrated superior potency and lower toxicity levels.
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Clinical Relevance:
- Although primarily studied in animal models, the implications for human treatment are significant, particularly for patients with Alzheimer's disease and other tauopathies.
Future Directions
Research on this compound is ongoing, focusing on:
- Long-term Efficacy Studies: Further investigations are needed to assess long-term effects and potential side effects in chronic conditions.
- Mechanistic Studies: Understanding the full range of molecular interactions and pathways influenced by this compound will aid in optimizing its therapeutic use.
Q & A
Q. What are the primary kinase targets of LDN-193594 in Alzheimer's disease models, and how are these interactions quantified experimentally?
this compound is a diaminothiazole compound that selectively inhibits CDK5/p25 and GSK3ß kinases, which drive tau hyperphosphorylation in Alzheimer's pathology . To quantify target engagement, researchers use:
- Kinase activity assays : Measure inhibition constants (IC₅₀) via radioactive or fluorescence-based phosphorylation assays.
- Western blotting : Validate reduced tau phosphorylation (e.g., p-tau Ser396/Ser404) in neuronal cultures or transgenic mouse models.
- Dose-response curves : Establish therapeutic windows by correlating kinase inhibition with neuronal viability in in vitro toxicity screens .
Q. What experimental models are most appropriate for studying this compound's neuroprotective effects?
Preclinical studies typically employ:
- Transgenic mouse models (e.g., tauopathy models like P301S or 3xTg-AD mice) to assess cognitive improvement and tau pathology reduction.
- Primary neuronal cultures treated with Aβ oligomers or oxidative stress inducers to evaluate synaptic rescue effects.
- Pharmacokinetic profiling : Measure brain penetration using LC-MS/MS to confirm blood-brain barrier permeability . Note: Follow NIH guidelines for preclinical reporting, including sample size justification and randomization protocols .
Q. How should researchers statistically validate dose-dependent efficacy in this compound studies?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values for neuroprotection.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups vs. controls.
- Include power analysis in study design to ensure sufficient sample sizes for detecting ≥30% reduction in tau phosphorylation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in tauopathy models?
Contradictions often arise from differences in compound bioavailability or model-specific pathology. Methodological strategies include:
- Pharmacodynamic bridging studies : Compare target engagement (e.g., kinase inhibition) in cell cultures vs. brain homogenates.
- Tissue-specific metabolomics : Identify off-target interactions or metabolic degradation pathways using mass spectrometry .
- Sensitivity analysis : Test hypotheses about confounding variables (e.g., age-dependent blood-brain barrier changes) using stratified animal cohorts .
Q. What experimental controls are critical for ensuring reproducibility in this compound studies?
- Blinded histopathological scoring : Mitigate bias in assessing tau pathology reduction.
- Vehicle-matched controls : Account for solvent effects (e.g., DMSO) on neuronal health.
- Positive controls : Include known kinase inhibitors (e.g., Roscovitine for CDK5) to benchmark this compound’s potency .
- Replication across labs : Share standardized protocols via open science platforms to address batch effect variability .
Q. How should researchers design studies to evaluate this compound's long-term safety and off-target effects?
- Chronic dosing regimens : Monitor weight loss, organ toxicity (liver/kidney function), and behavioral changes over 6–12 months in rodents.
- Kinome-wide profiling : Use multiplexed kinase assays (e.g., KinomeScan) to identify off-target inhibition.
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated neurons to detect aberrant signaling pathway activation .
Q. What methodologies are recommended for analyzing this compound's synergistic effects with other tau-targeting therapies?
- Isobolographic analysis : Quantify synergy/additivity with monoclonal anti-tau antibodies or microtubule stabilizers.
- Combinatorial index (CI) calculations : Use the Chou-Talalay method to determine optimal drug ratios .
- Longitudinal MRI/PET imaging : Track tau burden reduction in dual-therapy cohorts vs. monotherapy .
Methodological Challenges and Data Interpretation
Q. How can researchers address variability in tau phosphorylation endpoints across this compound studies?
- Standardize tissue processing : Fixation time, antibody lot consistency, and antigen retrieval protocols significantly impact p-tau quantification .
- Multi-laboratory validation : Use inter-lab comparison studies (e.g., ring trials) to harmonize assay conditions .
- Meta-analysis frameworks : Pool data from independent studies to identify confounding factors (e.g., sex differences in tau pathology progression) .
Q. What statistical approaches are optimal for analyzing time-dependent degradation of this compound in biological matrices?
Q. How should researchers balance mechanistic depth with translational relevance when studying this compound?
- Hierarchical experimental design : Start with target validation (kinase assays) → progress to phenotypic screens (neurite outgrowth) → validate in human iPSC-derived neurons.
- Clinical correlate studies : Compare this compound’s efficacy in animal models with post-mortem human Alzheimer’s brain samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
